molecular formula C11H12N2O2S B1220806 (2S)-2-amino-3-(2-sulfanyl-1H-indol-3-yl)propanoic acid CAS No. 38327-45-6

(2S)-2-amino-3-(2-sulfanyl-1H-indol-3-yl)propanoic acid

Cat. No.: B1220806
CAS No.: 38327-45-6
M. Wt: 236.29 g/mol
InChI Key: UDCPMOBROGCQJP-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-3-(2-sulfanyl-1H-indol-3-yl)propanoic acid is an amino acid derivative that features a sulfanyl group attached to an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(2-sulfanyl-1H-indol-3-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and amino acids.

    Formation of the Indole Ring: The indole ring is synthesized through a series of reactions, including cyclization and functional group transformations.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a suitable thiol reagent reacts with the indole ring.

    Amino Acid Coupling: The final step involves coupling the indole derivative with an amino acid precursor under specific reaction conditions, such as the use of coupling agents like carbodiimides.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(2-sulfanyl-1H-indol-3-yl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The indole ring can undergo reduction reactions to form dihydroindole derivatives.

    Substitution: The amino and sulfanyl groups can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Substitution: Various electrophiles or nucleophiles, such as alkyl halides or amines, are used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroindole derivatives, and substituted amino acids.

Scientific Research Applications

(2S)-2-amino-3-(2-sulfanyl-1H-indol-3-yl)propanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its role in enzyme inhibition and as a potential therapeutic agent.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive compounds.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(2-sulfanyl-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An essential amino acid with an indole ring, similar to (2S)-2-amino-3-(2-sulfanyl-1H-indol-3-yl)propanoic acid.

    Cysteine: An amino acid with a sulfanyl group, sharing structural similarities with the compound.

    Indole-3-acetic acid: A plant hormone with an indole ring, used in various biological studies.

Uniqueness

This compound is unique due to the combination of an indole ring and a sulfanyl group within the same molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

38327-45-6

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

(2S)-2-amino-3-(2-sulfanyl-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H12N2O2S/c12-8(11(14)15)5-7-6-3-1-2-4-9(6)13-10(7)16/h1-4,8,13,16H,5,12H2,(H,14,15)/t8-/m0/s1

InChI Key

UDCPMOBROGCQJP-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(N2)S)C[C@@H](C(=O)O)N

SMILES

C1=CC=C2C(=C1)C(=C(N2)S)CC(C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)S)CC(C(=O)O)N

Synonyms

2-thioltryptophan

Origin of Product

United States

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